methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate
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Overview
Description
Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group and a dichlorophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The dichlorophenyl group enhances the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(2,4-dichlorophenyl)acrylate
- 2,4-Dichlorophenyl acrylate
- Methyl (2E)-3-(2,4-dichlorophenyl)acrylate
Uniqueness
Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate is unique due to the presence of both the cyano and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications, distinguishing it from other similar acrylates .
Properties
Molecular Formula |
C11H7Cl2NO2 |
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Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3/b8-4+ |
InChI Key |
CZSNOTKMRQXBIQ-XBXARRHUSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N |
Origin of Product |
United States |
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